2-Phenyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
2-Phenyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S. It is a member of the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-phenyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Phenyl-1,3-oxazole+Chlorosulfonic acid→2-Phenyl-1,3-oxazole-5-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Phenyl-1,3-oxazole-5-sulfonyl chloride has diverse applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Phenyl-1,3-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Phenyl-1,3-oxazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-Phenyl-1,3-oxazole-5-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness: 2-Phenyl-1,3-oxazole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSCIWHFJDERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-22-6 |
Source
|
Record name | 2-phenyl-1,3-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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